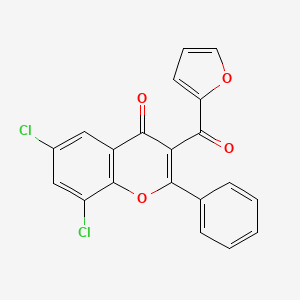
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,8-dichloro-2-phenyl-4H-1-benzopyran-4-one with furan-2-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted products.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
6,8-Dichloro-2-phenyl-4H-1-benzopyran-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities.
3-(Furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one: Lacks the chloro substituents, which can affect its reactivity and biological properties.
The presence of both chloro and furan-2-carbonyl groups in this compound contributes to its unique chemical and biological characteristics, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
673857-32-4 |
|---|---|
Formule moléculaire |
C20H10Cl2O4 |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
6,8-dichloro-3-(furan-2-carbonyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H10Cl2O4/c21-12-9-13-17(23)16(18(24)15-7-4-8-25-15)19(11-5-2-1-3-6-11)26-20(13)14(22)10-12/h1-10H |
Clé InChI |
HJXLPGFTWVYXDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


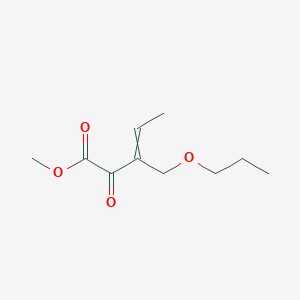

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)

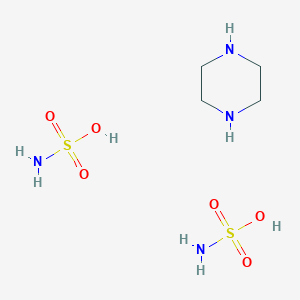
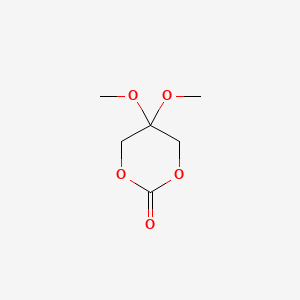
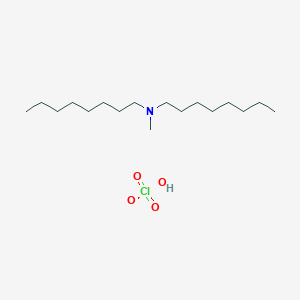
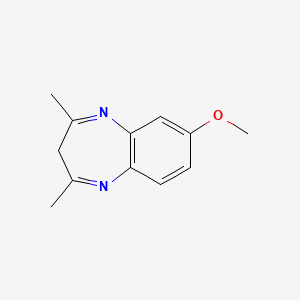
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
